A Technical Guide to 3-(Piperidin-1-ylmethyl)phenylboronic Acid: Synthesis, Reactivity, and Applications in Drug Discovery
A Technical Guide to 3-(Piperidin-1-ylmethyl)phenylboronic Acid: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Piperidin-1-ylmethyl)phenylboronic acid, identified by its CAS Number 1032610-59-5 , is a versatile bifunctional organic reagent of significant interest in medicinal chemistry and synthetic organic chemistry. As a substituted phenylboronic acid, its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. The presence of the piperidinylmethyl moiety imparts unique physicochemical properties, including modified solubility and basicity, and provides a handle for further chemical elaboration or for mediating specific interactions in biological systems.
This guide, prepared from the perspective of a senior application scientist, provides an in-depth look at the synthesis, unique reactivity, and practical applications of this compound. We will delve into the causality behind experimental choices, present validated protocols, and explore its role as a key building block in the development of complex, biologically active molecules.
Section 1: Chemical Identity and Physicochemical Properties
A clear understanding of a reagent's fundamental properties is the bedrock of its effective and safe use in any experimental setting. This section outlines the key identifiers and characteristics of 3-(Piperidin-1-ylmethyl)phenylboronic acid.
| Property | Value | Source(s) |
| CAS Number | 1032610-59-5 | [1][2] |
| Molecular Formula | C₁₂H₁₈BNO₂ | [3] |
| Molecular Weight | 219.09 g/mol | [3] |
| IUPAC Name | (3-(Piperidin-1-ylmethyl)phenyl)boronic acid | [3] |
| Appearance | Typically an off-white to white solid | [4] |
| Hydrochloride Salt CAS | 1072946-21-4 | [5] |
The presence of both a Lewis acidic boronic acid group and a basic tertiary amine (the piperidine nitrogen) makes this molecule zwitterionic at physiological pH. This dual character influences its solubility, reactivity, and handling requirements.
Caption: Chemical structure of 3-(Piperidin-1-ylmethyl)phenylboronic acid.
Section 2: Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
A logical and field-proven approach involves a Grignard reaction followed by borylation.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Synthesis Protocol (Exemplary)
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Synthesis of 1-(3-Bromobenzyl)piperidine:
-
To a solution of 1-bromo-3-(bromomethyl)benzene (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq) and piperidine (1.2 eq).
-
Stir the mixture at room temperature for 12-16 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the intermediate.
-
Causality: The use of a mild base like potassium carbonate is sufficient to scavenge the HBr byproduct without promoting side reactions. Acetonitrile is a polar aprotic solvent suitable for this type of nucleophilic substitution.
-
-
Grignard Formation and Borylation: [6]
-
Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.5 eq) to a flask containing anhydrous tetrahydrofuran (THF).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-(3-bromobenzyl)piperidine (1.0 eq) in anhydrous THF to the activated magnesium. Maintain a gentle reflux.
-
After the magnesium has been consumed, cool the resulting Grignard reagent to -78 °C.
-
Slowly add triisopropyl borate (B(OiPr)₃, 1.5 eq) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction by carefully adding 1N hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate. The product may be isolated by adjusting the pH of the aqueous layer to its isoelectric point to precipitate the zwitterionic product, which can then be collected by filtration.
-
Causality: Anhydrous conditions are critical for the formation and stability of the Grignard reagent. The reaction is quenched with acid to hydrolyze the boronate ester intermediate to the desired boronic acid. The choice of triisopropyl borate over trimethyl borate can sometimes lead to cleaner reactions and higher yields.
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Section 3: The Role of the Aminomethyl Group in Suzuki-Miyaura Coupling
The aminomethyl substituent is not merely a passive structural element. It actively influences the reactivity of the boronic acid, a key insight for optimizing reaction conditions. Research on structurally related ortho-aminomethylphenylboronic acids has shown that the amine group, through an intramolecular interaction or a field effect, lowers the pKa of the boronic acid.[7][8]
This increased acidity facilitates the formation of the catalytically active boronate species (R-B(OH)₃⁻) at a lower pH than is required for simple phenylboronic acids.[7] This allows the Suzuki-Miyaura coupling to proceed efficiently under milder basic conditions, which is advantageous when working with base-sensitive functional groups on the coupling partner.
Caption: Activation and entry into the Suzuki-Miyaura catalytic cycle.
Section 4: Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a robust, field-tested protocol for a typical Suzuki-Miyaura cross-coupling reaction using 3-(Piperidin-1-ylmethyl)phenylboronic acid. This protocol is designed to be self-validating, with clear steps and rationale.
Materials
-
3-(Piperidin-1-ylmethyl)phenylboronic acid (1.2 eq)
-
Aryl Halide (e.g., 4-bromotoluene) (1.0 eq)
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Palladium Catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)
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Base (e.g., K₂CO₃ or Cs₂CO₃) (2.5 eq)
-
Solvent (e.g., Dioxane/Water mixture, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure
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Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), 3-(Piperidin-1-ylmethyl)phenylboronic acid (1.2 eq), base (2.5 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is critical to prevent oxidation of the Pd(0) active catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water, 4:1) via syringe. The biphasic system is often crucial for dissolving both the organic substrates and the inorganic base.[9]
-
Reaction: Heat the mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Section 5: Applications in Drug Discovery
The true value of a building block like 3-(Piperidin-1-ylmethyl)phenylboronic acid is demonstrated by its application in synthesizing molecules with therapeutic potential. The piperidine motif is a privileged scaffold in medicinal chemistry, known to improve pharmacokinetic properties and provide key binding interactions.[10]
This reagent is particularly valuable for constructing libraries of compounds for structure-activity relationship (SAR) studies. For example, in the development of kinase inhibitors, which are a major class of cancer therapeutics, the precise positioning of aryl and heteroaryl groups is critical for potency and selectivity.[11][12] The use of this boronic acid allows for the introduction of a phenyl-piperidine-methyl moiety at a specific position, enabling chemists to probe the binding pocket of a target enzyme. For instance, in the development of Checkpoint Kinase 1 (CHK1) inhibitors like AZD7762, extensive SAR was built around a central core by coupling various boronic acids to create a diverse set of analogues.[13] Reagents like 3-(Piperidin-1-ylmethyl)phenylboronic acid are ideal candidates for such exploratory synthesis to optimize ligand-target interactions.
Section 6: Safety, Handling, and Storage
As with all chemical reagents, proper handling is paramount for ensuring laboratory safety.
-
Hazard Identification: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated area or a chemical fume hood.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14]
-
Handling: Avoid creating dust. Use spark-proof tools and ensure proper grounding to prevent electrostatic discharge.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The compound should be stored under an inert atmosphere to prevent degradation of the boronic acid moiety.[3]
Conclusion
3-(Piperidin-1-ylmethyl)phenylboronic acid is more than just another reagent for Suzuki coupling. It is a strategically designed building block that combines the reliable reactivity of a boronic acid with the valuable pharmacophoric features of a piperidine ring. Its unique electronic properties, influenced by the aminomethyl group, allow for milder reaction conditions, expanding its compatibility with complex substrates. For researchers in drug discovery, this compound offers a direct route to novel chemical matter, enabling the systematic exploration of chemical space around a biological target. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, empowers scientists to leverage its full potential in the creation of next-generation therapeutics.
References
- U.S. Patent 6,576,789 B1, "Process for the preparation of substituted phenylboronic acids," June 10, 2003.
-
Anslyn, E. V., et al. (2014). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. PLoS ONE, 9(1), e86788. Available at: [Link]
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Anslyn, E. V., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Reviews Chemistry, 3(8), 485-502. Available at: [Link]
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Organic Synthesis. Suzuki-Miyaura Coupling. Available at: [Link]
- Giordanetto, F., Kihlberg, J. (2014). Privileged Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(2), 278-295.
- Zuccotto, F., et al. (2010). Discovery of a Novel and Orally Bioavailable Tpl2 Kinase Inhibitor (GSK1904529A). Journal of Medicinal Chemistry, 53(7), 2681-2694.
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Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 2013, 18(11), 13688-13702. Available at: [Link]
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Zabludoff, S. D., et al. (2011). Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. Journal of Medicinal Chemistry, 54(12), 4111-4126. Available at: [Link]
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